molecular formula C19H14N2O6 B13729033 5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid

5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid

Cat. No.: B13729033
M. Wt: 366.3 g/mol
InChI Key: ZMGRPOHAWZHBAH-UHFFFAOYSA-N
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Description

5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a carboxyphenyl group and an isophthalic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid typically involves multi-step organic reactionsThe final step involves the attachment of the isophthalic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin
  • 5-(4-Carboxyphenyl)-1H-pyrazole

Uniqueness

The combination of the pyrazole ring and isophthalic acid moiety provides a versatile platform for further functionalization and study .

This detailed article provides a comprehensive overview of 5-[(3-(4-Carboxyphenyl)-1H-pyrazol-1-yl)methyl]isophthalic acid, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H14N2O6

Molecular Weight

366.3 g/mol

IUPAC Name

5-[[3-(4-carboxyphenyl)pyrazol-1-yl]methyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C19H14N2O6/c22-17(23)13-3-1-12(2-4-13)16-5-6-21(20-16)10-11-7-14(18(24)25)9-15(8-11)19(26)27/h1-9H,10H2,(H,22,23)(H,24,25)(H,26,27)

InChI Key

ZMGRPOHAWZHBAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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